molecular formula C4H8N2 B116786 3-(Methylamino)propanenitrile CAS No. 693-05-0

3-(Methylamino)propanenitrile

Cat. No.: B116786
CAS No.: 693-05-0
M. Wt: 84.12 g/mol
InChI Key: UNIJBMUBHBAUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to almost colorless liquid with a molecular weight of 84.12 g/mol . This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylamino)propanenitrile can be synthesized through the reaction of acrylonitrile with methylamine. The process involves adding a solution of methylamine in ethanol to a reaction vessel, cooling it to 5°C, and then slowly adding a solution of acrylonitrile in ethanol while maintaining the temperature between 10-20°C. The reaction mixture is stirred for an additional hour at temperatures below 15°C. The ethanol is then removed under reduced pressure, and the product is distilled to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The process is scaled up to accommodate larger quantities, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

3-(Methylamino)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which can then participate in further biochemical reactions. The methylamino group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

    3-Aminopropionitrile: Similar structure but lacks the methyl group on the amino nitrogen.

    3,3’-Iminodipropionitrile: Contains two propionitrile groups linked by an imino group.

    (Methylamino)acetonitrile: Similar structure but with a shorter carbon chain.

Uniqueness: 3-(Methylamino)propanenitrile is unique due to the presence of both a nitrile and a methylamino group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJBMUBHBAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061004
Record name Propanenitrile, 3-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

693-05-0
Record name 3-(Methylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylaminopropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)propanenitrile
Reactant of Route 2
3-(Methylamino)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(Methylamino)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(Methylamino)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(Methylamino)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(Methylamino)propanenitrile
Customer
Q & A

Q1: What is the significance of studying the conformational composition of 3-(methylamino)propanenitrile?

A1: Understanding the conformational preferences of a molecule like this compound is crucial for predicting its chemical and physical properties. [] The presence of an intramolecular hydrogen bond, influenced by the molecule's conformation, can significantly impact its interactions with other molecules and its behavior in different environments. This information is valuable in fields like drug design, where molecular structure dictates biological activity.

Q2: What techniques were used to determine the conformational composition of this compound?

A2: The researchers utilized microwave spectroscopy to analyze the rotational transitions of this compound. [] By studying these transitions, they could deduce information about the molecule's structure and the different conformations present.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.